molecular formula C6H7NO2 B12886007 4-Ethylidene-2-methyloxazol-5(4H)-one CAS No. 4974-23-6

4-Ethylidene-2-methyloxazol-5(4H)-one

Cat. No.: B12886007
CAS No.: 4974-23-6
M. Wt: 125.13 g/mol
InChI Key: OLVJRXINPGVCMV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylidene-2-methyloxazol-5(4H)-one is a heterocyclic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylidene-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethylidene derivatives with amino acids or their esters in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethylidene-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Introduction of different functional groups at specific positions on the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylidene-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxazoline: Another oxazole derivative with similar chemical properties.

    2-Methyl-4-phenyl-oxazole: Known for its use in various chemical reactions.

    4-Ethyl-2-methyl-oxazole: Shares structural similarities and chemical reactivity.

Uniqueness

4-Ethylidene-2-methyloxazol-5(4H)-one is unique due to its specific ethylidene and methyl substitutions, which confer distinct chemical properties and reactivity compared to other oxazole derivatives.

Properties

CAS No.

4974-23-6

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

(4E)-4-ethylidene-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C6H7NO2/c1-3-5-6(8)9-4(2)7-5/h3H,1-2H3/b5-3+

InChI Key

OLVJRXINPGVCMV-HWKANZROSA-N

Isomeric SMILES

C/C=C/1\C(=O)OC(=N1)C

Canonical SMILES

CC=C1C(=O)OC(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.